Cas no 327067-34-5 (6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine)
![6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine structure](https://ja.kuujia.com/scimg/cas/327067-34-5x500.png)
6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- AKOS001663735
- AKOS016340472
- 327067-34-5
- SR-01000492196
- MFCD02326090
- CS-0323575
- [3-amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone
- (3-Amino-6-(tert-butyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methoxyphenyl)methanone
- [3-amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone
- SR-01000492196-1
- SS-0749
- AM-807/14957285
- 6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine
- STK071792
- 6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine
-
- インチ: 1S/C30H32N2O3S/c1-30(2,3)19-10-15-23-22(16-19)24(17-6-11-20(34-4)12-7-17)25-26(31)28(36-29(25)32-23)27(33)18-8-13-21(35-5)14-9-18/h6-9,11-14,19H,10,15-16,31H2,1-5H3
- InChIKey: FSAVXOXIWSSKJP-UHFFFAOYSA-N
- SMILES: S1C(C(C2C=CC(=CC=2)OC)=O)=C(C2C1=NC1=C(C=2C2C=CC(=CC=2)OC)CC(CC1)C(C)(C)C)N
計算された属性
- 精确分子量: 500.21336406g/mol
- 同位素质量: 500.21336406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 36
- 回転可能化学結合数: 6
- 複雑さ: 756
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 8
- トポロジー分子極性表面積: 103Ų
6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394245-1g |
(3-Amino-6-(tert-butyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methoxyphenyl)methanone |
327067-34-5 | 90% | 1g |
¥3112.00 | 2024-05-19 |
6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine 関連文献
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6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amineに関する追加情報
Introduction to 6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine (CAS No. 327067-34-5)
6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine is a complex organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This heterocyclic molecule combines a thieno[2,3-b]quinoline core with multiple functional groups, including tert-butyl, 4-methoxybenzoyl, and 4-methoxyphenyl substituents, which contribute to its distinct chemical properties and reactivity. The compound’s molecular structure not only makes it an intriguing subject for synthetic chemistry but also opens up possibilities for its application in drug discovery and development.
The thieno[2,3-b]quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in several bioactive molecules. Its fused ring system provides a rigid framework that can interact favorably with biological targets. In particular, the quinoline moiety is well-documented for its antimicrobial, antimalarial, and anticancer properties. The incorporation of the thieno[2,3-b]quinoline ring into this compound suggests potential therapeutic applications in these areas.
The presence of tert-butyl groups at the 6-position of the thieno[2,3-b]quinoline ring enhances the lipophilicity of the molecule, which is often a desirable property for oral bioavailability. Additionally, the 4-methoxybenzoyl and 4-methoxyphenyl substituents introduce hydroxyl groups that can participate in hydrogen bonding interactions with biological targets. These functional groups may also influence the compound’s solubility and metabolic stability.
Recent research has highlighted the importance of heterocyclic compounds in drug design. The thieno[2,3-b]quinoline core has been explored in various pharmacological contexts due to its ability to modulate enzyme activity and receptor binding. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The specific arrangement of substituents in 6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine may confer unique binding properties that make it a valuable candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl, 4-methoxybenzoyl, and 4-methoxyphenyl groups necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently.
In terms of biological activity, 6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine exhibits potential as an inhibitor of certain enzymes implicated in inflammatory diseases. Preliminary studies have suggested that it may interact with targets such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase), which are key enzymes in the inflammatory cascade. The methoxy groups on the aromatic rings may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
The compound’s structural complexity also makes it a suitable candidate for structure-based drug design. High-resolution crystal structures of protein targets can be used to guide modifications that improve binding affinity and selectivity. Computational methods such as molecular docking simulations have been instrumental in predicting how this molecule might interact with biological targets at the atomic level.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying the positions or types of substituents on the thieno[2,3-b]quinoline core, 6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine could be transformed into a series of analogs with enhanced potency or selectivity against specific disease-related targets. Such derivatives could serve as lead compounds for developing novel therapeutic agents.
The development of new pharmaceuticals relies heavily on innovative molecular design principles. The combination of structural features from different classes of heterocyclic compounds has led to breakthroughs in drug discovery. The thieno[2,3-b]quinoline scaffold exemplifies how merging diverse chemical motifs can yield molecules with unique properties that are not easily replicated by simpler structures.
In conclusion, 6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine represents a promising candidate for further exploration in pharmaceutical research. Its complex structure and functional groups offer opportunities for designing molecules with therapeutic potential against various diseases. As research continues to uncover new applications for heterocyclic compounds, this molecule stands out as a valuable asset in the quest for novel treatments.
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